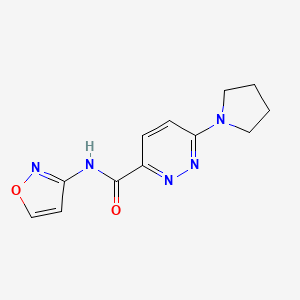

N-(isoxazol-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(1,2-oxazol-3-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O2/c18-12(13-10-5-8-19-16-10)9-3-4-11(15-14-9)17-6-1-2-7-17/h3-5,8H,1-2,6-7H2,(H,13,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRIUVKFOJIYPOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3=NOC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(isoxazol-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide typically involves multiple steps, starting with the construction of the isoxazole ring followed by the introduction of the pyridazine and pyrrolidine components. Common synthetic routes include:

Isoxazole Synthesis: The isoxazole ring can be synthesized through the cyclization of hydroxylamine derivatives with β-keto esters or β-diketones.

Pyridazine Synthesis: The pyridazine ring can be constructed via the condensation of hydrazines with 1,4-diketones.

Pyrrolidine Introduction: The pyrrolidine moiety can be introduced through nucleophilic substitution reactions involving appropriate halogenated intermediates.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: N-(isoxazol-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium(VI) oxide.

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium(VI) oxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, alcohols, halogenated intermediates

Major Products Formed:

Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.

Reduction Products: Reduced forms of the compound, which may exhibit different biological or chemical properties.

Substitution Products: Substituted derivatives with different functional groups attached to the core structure.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, facilitating the creation of more complex molecules. Biology: Medicine: The compound may serve as a lead structure for the development of new pharmaceuticals, targeting various diseases. Industry: It can be utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(isoxazol-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the specific application and target system.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with SCD-1-Targeting Pyridazine Derivatives ()

The radiotracers 18F-FPPPT and 18F-FAPPT share structural similarities with the target compound, particularly in their pyridazine-carboxamide backbone. However, key differences include:

- Substituents : Both 18F-FPPPT and 18F-FAPPT incorporate a 4-(trifluoromethyl)benzoyl-piperazinyl group at the 6-position, whereas the target compound uses a pyrrolidin-1-yl group. The piperazine ring in the former enhances hydrophilicity and may improve blood-brain barrier penetration for PET imaging of stearoyl-CoA desaturase-1 (SCD-1) .

- Fluorine Labeling : The 18F-labeled analogs are designed for positron emission tomography (PET) imaging, while the target compound lacks radiolabeling or reported imaging applications.

- Bioactivity : The trifluoromethyl-benzoyl group in 18F-FPPPT/18F-FAPPT is critical for SCD-1 binding affinity, whereas the isoxazole-pyrrolidine combination in the target compound may prioritize selectivity for other targets (e.g., kinases or receptors).

Comparison with Crystalline Pyridazine Derivatives ()

A patented crystalline form of 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide highlights the importance of solid-state properties in drug development. Key distinctions include:

- Substituent Complexity : The patented compound includes a cyclopropanecarboxamido group and deuterated methyl group, which enhance metabolic stability and crystallinity. In contrast, the target compound’s isoxazole and pyrrolidine groups may confer different solubility and bioavailability profiles .

- Deuterium Effects: Deuterium incorporation in the patent example reduces first-pass metabolism, a feature absent in the non-deuterated target compound.

Comparison with Pyrrolo-Pyridazine Carboxamides ()

EP 4 374 877 A2 describes pyrrolo[1,2-b]pyridazine-3-carboxamide derivatives with fused bicyclic cores. These compounds, such as (4aR)-N-(4-bromo-3,5-difluorophenyl)-1-[(3-chloro-2-fluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide, exhibit:

- Halogenation : Bromo and fluoro substituents in the patent compound enhance lipophilicity and membrane permeability, whereas the target compound’s isoxazole may prioritize hydrogen-bonding interactions .

Comparison with Imidazo-Pyridazine Carboxamides ()

The imidazo[1,2-b]pyridazine-3-carboxamide derivatives, such as N-(3-fluoro-4-methoxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide, feature:

- Heterocycle Fusion : The imidazo-pyridazine core increases aromatic surface area for π-π stacking interactions, contrasting with the simpler pyridazine scaffold of the target compound.

Biological Activity

N-(isoxazol-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a synthetic compound that belongs to a class of derivatives known for their potential therapeutic applications. This compound features a pyridazine core with isoxazole and pyrrolidine substitutions, which are significant in medicinal chemistry due to their diverse biological activities.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

Synthesis Overview:

- Formation of Pyridazine Core: Achieved through cyclization reactions involving hydrazine derivatives and diketones.

- Isoxazole Ring Introduction: Synthesized via 1,3-dipolar cycloaddition reactions using nitrile oxides.

- Pyrrolidine Attachment: Typically involves the reaction of an appropriate amine with the pyridazine derivative.

- Amidation: The final step involves the formation of the carboxamide group through reaction with carboxylic acid derivatives.

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The binding affinity and specificity can modulate various biological pathways, influencing cellular processes such as apoptosis, proliferation, and inflammation.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, pyrazole derivatives have shown inhibitory effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) with notable cytotoxicity observed in combination therapies with doxorubicin .

Anti-inflammatory Properties

Compounds in this class have also demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and nitric oxide production in vitro. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent, with studies indicating effective inhibition of bacterial growth through mechanisms that disrupt cell membrane integrity .

Comparative Biological Activity Data

| Activity Type | Compound | IC50 Value (µM) | Cell Line/Model | Reference |

|---|---|---|---|---|

| Antitumor | Pyrazole Derivative | 5.0 | MDA-MB-231 | |

| Anti-inflammatory | Isoxazole Derivative | 10.0 | RAW 264.7 | |

| Antimicrobial | Pyrazole Compound | 15.0 | E. coli |

Case Studies

-

Case Study on Antitumor Activity:

A study evaluated the cytotoxic effects of various pyrazole derivatives on MCF-7 and MDA-MB-231 cells, revealing that certain substitutions significantly enhanced the anticancer activity, particularly when combined with doxorubicin . -

Case Study on Anti-inflammatory Effects:

Research demonstrated that isoxazole derivatives could inhibit LPS-induced nitric oxide production in macrophages, indicating their potential use as anti-inflammatory agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.